molecular formula C20H23F3N4O2 B3020810 (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 946371-75-1

(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Katalognummer: B3020810
CAS-Nummer: 946371-75-1
Molekulargewicht: 408.425
InChI-Schlüssel: FMSTWTABEWONIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a piperazine-based methanone derivative featuring a pyrimidine ring substituted with a methyl and propoxy group at the 2- and 6-positions, respectively.

Eigenschaften

IUPAC Name

[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c1-3-12-29-18-13-17(24-14(2)25-18)26-8-10-27(11-9-26)19(28)15-4-6-16(7-5-15)20(21,22)23/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSTWTABEWONIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a pyrimidine derivative, and a trifluoromethylphenyl group. These structural components contribute to its lipophilicity and potential interactions with biological targets.

Property Value
Molecular FormulaC19_{19}H23_{23}N4_{4}O
Molecular Weight374.9 g/mol
CAS Number946324-03-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may act as an antagonist or modulator at various receptors, influencing pathways related to neuropharmacology.

  • Neurotransmitter Interactions : The compound is hypothesized to interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

Pharmacological Effects

Research indicates that the compound exhibits various pharmacological effects:

  • Antidepressant Activity : Similar compounds have shown potential antidepressant effects due to their ability to modulate neurotransmitter levels.
  • Antimicrobial Properties : The trifluoromethyl group is associated with enhanced antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus .
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives containing trifluoromethyl groups. The results indicated that these compounds exhibited significant growth inhibition against Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) observed .

Study 2: Neuropharmacological Effects

In another investigation, the compound's effects on neurotransmitter systems were assessed using molecular docking studies. The findings suggested strong interactions between the trifluoromethyl group and enzyme active sites, potentially enhancing the biological activity of the compound through improved binding affinity .

Study 3: Cytotoxicity Assessment

Research focused on the cytotoxic effects of similar compounds against MCF-7 breast cancer cells. The results showed that modifications in structure significantly influenced cytotoxicity, highlighting the importance of the pyrimidine moiety in enhancing therapeutic efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its 2-methyl-6-propoxy pyrimidine core and 4-(trifluoromethyl)phenyl substituent. Below is a comparative analysis with structurally related analogs (Table 1):

Compound Name Core Structure Modifications Substituent Differences Potential Functional Impact Reference
(4-Fluorophenyl){4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}methanone Pyrimidine with pyrazole at 6-position 4-Fluorophenyl (vs. trifluoromethylphenyl) Reduced lipophilicity; altered target selectivity
(4-ethylphenyl)(4-{1-(4-fluorophenyl)-3-methyl-6-[(4-methylphenyl)methyl]-1H-pyrazolo[...]methanone Pyrazolo-pyrimidine core with benzyl groups Ethylphenyl and fluorophenyl Enhanced steric bulk; possible CNS activity
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone 4-Hydroxyphenyl piperazine 3-Trifluoromethylphenyl (vs. 4-position) Altered electronic effects; solubility differences

Table 1 : Structural and functional comparison with analogs.

Critical Observations

Trifluoromethyl vs. Fluorophenyl : The 4-(trifluoromethyl)phenyl group in the target compound confers higher lipophilicity (logP ~3.5–4.0 estimated) compared to the 4-fluorophenyl analog (logP ~2.8–3.2) . This may enhance membrane permeability but reduce aqueous solubility.

Piperazine Linker : All analogs retain the piperazine moiety, critical for conformational flexibility and receptor interaction. However, the hydroxyl group in introduces hydrogen-bonding capability absent in the target compound.

Research Findings and Limitations

  • Synthetic Feasibility : The propoxy group in the target compound simplifies synthesis compared to pyrazole or benzyl-substituted analogs, which require multi-step functionalization .
  • Spectroscopic Characterization: Analogous compounds (e.g., ) utilize $^{13}\text{C}$ NMR to confirm methanone carbonyl signals (~166 ppm), a benchmark for validating the target compound’s structure.
  • Data Gaps : Direct bioactivity data (e.g., IC$_{50}$, binding assays) for the target compound are absent in the provided evidence. Extrapolation from analogs suggests prioritization for in vitro screening against kinase or GPCR targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.